molecular formula C14H13F3N4O2 B2887127 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396637-55-0

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2887127
CAS No.: 1396637-55-0
M. Wt: 326.279
InChI Key: ILSIHDVIWXYDBV-UHFFFAOYSA-N
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Description

“N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as pyrimidinamines . These are heterocyclic aromatic compounds containing a pyrimidine moiety substituted by one or more amine groups . Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives like “this compound” involves various synthetic methods . One of the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The optimal structure of the pyridine group in this compound is 5-CF3; the optimal structure of the pyrimidine group is 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .


Physical and Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds related to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide have been synthesized for various biological evaluations. These compounds demonstrate significant cytotoxic activities against cancer cell lines and inhibit enzymes such as 5-lipoxygenase, showcasing potential in anticancer and anti-inflammatory applications. The structure-activity relationship (SAR) has been studied, revealing insights into their mechanism of action and optimization pathways for enhanced efficacy (Rahmouni et al., 2016).

Herbicidal Activities

Research into the herbicidal activities of similar compounds reveals their potential as effective agents against various weed species. A novel compound within this chemical class demonstrated significant inhibitory activity against problematic weeds, indicating its potential utility in agricultural settings for weed management (Liang Fu-b, 2014).

Antimicrobial and Anti-Inflammatory Activities

Further investigations have explored the antimicrobial and anti-inflammatory activities of derivatives, contributing to the development of new therapeutic agents. These compounds have shown promising results against bacterial strains and have been evaluated for their anti-inflammatory potential, indicating their versatility in drug development for various diseases (Lahsasni et al., 2018).

Catalysis and Synthesis Enhancement

The application of this compound and its derivatives extends into the field of catalysis, where they have been utilized as ligands in bimetallic catalysts. These catalysts have shown high activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, thus proving their utility in organic synthesis and pharmaceutical manufacturing (Bumagin et al., 2019).

Mechanism of Action

Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)11-7-10(8-1-2-8)19-12(20-11)3-5-18-13(22)9-4-6-23-21-9/h4,6-8H,1-3,5H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSIHDVIWXYDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=NOC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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